Lauryl linoleate

Description

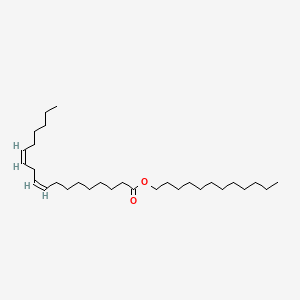

Structure

2D Structure

Properties

IUPAC Name |

dodecyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h11,13,16-17H,3-10,12,14-15,18-29H2,1-2H3/b13-11-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVRRNZSZWIYCX-BIXSNLIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282701 | |

| Record name | Dodecyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42935-00-2 | |

| Record name | Dodecyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42935-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042935002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Purification of Lauryl Linoleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lauryl linoleate, the ester of lauryl alcohol and linoleic acid, is a valuable compound with applications in cosmetics, pharmaceuticals, and as a biolubricant. Its synthesis and purification are critical processes that dictate the final product's quality and suitability for various applications. This technical guide provides a comprehensive overview of the primary synthesis methodologies and purification strategies for this compound, complete with detailed experimental protocols, comparative data, and process visualizations.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two primary approaches: enzymatic synthesis and chemical synthesis. Each method offers distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and environmental impact.

Enzymatic Synthesis

Enzymatic synthesis, primarily utilizing lipases, is favored for its high specificity, mild reaction conditions, and environmentally friendly nature. Lipases catalyze the esterification of linoleic acid with lauryl alcohol or the transesterification of a linoleic acid ester (e.g., methyl or ethyl linoleate) with lauryl alcohol.

Key Advantages:

-

High Selectivity: Lipases can selectively target the carboxyl group of linoleic acid, minimizing side reactions.

-

Mild Conditions: Reactions are typically conducted at lower temperatures, preserving the integrity of the polyunsaturated linoleic acid.

-

Green Chemistry: Avoids the use of harsh chemicals and reduces waste generation.

Commonly Used Lipases:

-

Candida antarctica lipase B (CALB), often immobilized (e.g., Novozym 435), is highly effective for wax ester synthesis, frequently resulting in high conversion rates of over 95% in 4-6 hours.[1]

-

Lipases from Rhizomucor miehei (e.g., Lipozyme RMIM) and Rhizopus oryzae are also employed, achieving high yields.[2][3]

-

Papaya latex lipase has also demonstrated efficacy, though it may require longer reaction times to achieve comparable yields to Novozym 435.[1]

Table 1: Comparative Data for Enzymatic Synthesis of Wax Esters (Analogous to this compound)

| Lipase Source | Acyl Donor | Acyl Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Candida antarctica (Novozym 435) | Crambe Fatty Acids | Camelina Alcohols | Solvent-free | 60 | 4-6 | >95 | [1] |

| Papaya Latex | Crambe Fatty Acids | Camelina Alcohols | Solvent-free | 60 | 24 | >95 | [1] |

| Rhizopus oryzae (immobilized) | Oleic Acid | Cetyl Alcohol | Hexane | 45 | 1 | 93.5 | [3] |

| Rhizomucor miehei (Lipozyme RMIM) | Octanoic Acid | Cetyl Alcohol | n-hexane | 50 | 4 | >90 | [2] |

| Pseudomonas fluorescens | Oleic Acid | Hexadecanol | Aqueous | N/A | N/A | ~90 (equilibrium) | [4] |

Chemical Synthesis

Chemical synthesis typically involves the direct esterification of linoleic acid with lauryl alcohol using an acid catalyst. This method is often faster and less expensive than enzymatic synthesis but may require more stringent purification steps to remove the catalyst and byproducts.

Key Advantages:

-

Cost-Effective: Generally lower catalyst and operational costs compared to enzymatic methods.

-

Faster Reaction Rates: Chemical catalysis often leads to shorter reaction times.

Common Catalysts:

-

p-Toluenesulfonic acid (PTSA): A common and effective catalyst for esterification.

-

Sulfuric Acid: A strong acid catalyst, though it can lead to more side reactions and corrosion issues.

-

4-dodecylbenzenesulfonic acid (DBSA): A surfactant catalyst that can facilitate solvent-free reactions at milder temperatures.[5]

-

Dry Hydrogen Catalytic Resin: A solid acid catalyst that can be easily recovered and reused.

Table 2: Comparative Data for Chemical Synthesis of Lauryl Oleate (Analogous to this compound)

| Catalyst | Substrate 1 | Substrate 2 | Molar Ratio (Acid:Alcohol) | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Dry Hydrogen Catalytic Resin | Oleic Acid | Lauryl Alcohol | 1:1.2 | 140-180 | 2-3 | >98 | CN101747191B |

| 4-dodecylbenzenesulfonic acid (DBSA) | Oleic Acid | Lauryl Alcohol | 1.3:1 | 40 | 4 | >90 | [5] |

| p-Toluenesulfonic acid (PTSA) in Deep Eutectic Solvent | Oleic Acid | Lauryl Alcohol | 1.3:1 | 70 | 3 | 96.4-99.1 | [6] |

| Sulfuric Acid | Linoleic Acid | Methanol | 1:40 | 68 | 0.5 | 88 |

Experimental Protocols

Enzymatic Synthesis of this compound (Esterification)

This protocol is based on high-yield methods for analogous wax esters.

Materials:

-

Linoleic Acid (high purity)

-

Lauryl Alcohol (Dodecanol)

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Heptane (or solvent-free)

-

Molecular sieves (optional, for water removal)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Vacuum pump (for solvent-free approach)

Procedure:

-

Combine linoleic acid and lauryl alcohol in a 1:1.1 molar ratio in a round-bottom flask.

-

For a solvent-based reaction, add heptane. For a solvent-free reaction, proceed to the next step.

-

Add Novozym 435 (typically 5-10% by weight of the total substrates).

-

If operating under solvent-free conditions, apply a vacuum to facilitate the removal of water produced during the reaction.[1]

-

Heat the reaction mixture to 50-60°C with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

The reaction is typically complete within 4-8 hours, achieving a conversion of over 95%.[1]

-

After the reaction, filter to remove the immobilized enzyme, which can be washed and reused.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

Chemical Synthesis of this compound (Esterification)

This protocol is adapted from a high-yield synthesis of lauryl oleate.

Materials:

-

Linoleic Acid

-

Lauryl Alcohol (Dodecanol)

-

Dry Hydrogen Catalytic Resin (or p-Toluenesulfonic acid)

-

Nitrogen gas supply

-

Reaction kettle with a heating mantle, stirrer, and condenser

-

Vacuum system

Procedure:

-

To a reaction kettle, add the dry hydrogen catalytic resin (2-5% of the mass of linoleic acid).

-

Add linoleic acid and lauryl alcohol in a molar ratio of 1:1.2.

-

Purge the reactor with nitrogen gas to create an inert atmosphere.

-

Heat the mixture to 140-180°C with continuous stirring under a nitrogen atmosphere.

-

The esterification reaction is typically carried out for 2-6 hours.

-

After the reaction, cool the mixture to below 100°C.

-

Apply a vacuum (1-10 mmHg) to distill off unreacted lauryl alcohol and the byproduct, water.

-

Once the distillation is complete, cool the product to below 50°C under a nitrogen atmosphere.

-

Filter the crude product to remove the catalyst.

Purification of this compound

The crude this compound, whether from enzymatic or chemical synthesis, will contain unreacted starting materials, catalyst residues (in the case of chemical synthesis), and potential byproducts. A multi-step purification process is typically required to achieve high purity.

Neutralization and Washing

For chemically synthesized this compound, an initial washing step is necessary to remove the acid catalyst.

Procedure:

-

Dissolve the crude product in a non-polar solvent like hexane or diethyl ether.

-

Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine (saturated NaCl solution) to remove residual salts and water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent to obtain the crude, neutralized product.

Column Chromatography

Silica gel column chromatography is an effective method for separating this compound from unreacted fatty acids and alcohols.

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity. A common gradient is starting with pure hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or diethyl ether.

-

Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound. Silver-silica gel chromatography can be employed for enhanced purification and separation from other unsaturated esters.[7]

Vacuum Distillation

For thermally stable esters, vacuum distillation can be used to separate the desired product based on its boiling point.

Procedure:

-

Set up a fractional distillation apparatus for vacuum operation.

-

Heat the crude this compound under reduced pressure.

-

Collect the fraction that distills at the boiling point of this compound. The exact temperature will depend on the vacuum level.

Table 3: Purification Techniques for Fatty Acid Esters

| Technique | Principle | Application | Key Considerations |

| Washing | Partitioning between immiscible liquids | Removal of acid catalysts and water-soluble impurities | Emulsion formation can be an issue. |

| Silica Gel Column Chromatography | Adsorption based on polarity | Separation of esters from more polar unreacted alcohols and acids | Solvent selection is crucial for good separation. |

| Vacuum Distillation | Separation based on boiling point differences | Purification of thermally stable esters from non-volatile impurities | Requires high vacuum to prevent thermal degradation of unsaturated esters. |

| Crystallization | Differential solubility at varying temperatures | Removal of saturated fatty acids or other impurities that crystallize at different temperatures | Solvent choice and cooling rate are critical for effective purification.[8] |

Process Visualization

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Comparison of enzymatic and chemical synthesis pathways for this compound.

References

- 1. High-yield preparation of wax esters via lipase-catalyzed esterification using fatty acids and alcohols from crambe and camelina oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Wax ester-synthesizing activity of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

"lauryl linoleate CAS number and safety data sheet"

This technical guide provides comprehensive information on the chemical properties and safety data for lauryl linoleate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

This compound is an ester product.[1] It is identified by the following properties:

| Identifier | Value | Source |

| CAS Number | 795300-43-5 | [1][2][3][4][5] |

| Synonyms | Dodecyl 9,11-octadecadienoate, 9,11-Octadecadienoic acid, dodecyl ester | [2][5] |

| Molecular Formula | C30H56O2 | [1][2][3][5] |

| Molecular Weight | 448.77 g/mol (or 448.76 g/mol ) | [1][2][3][5] |

| Purity | >99% | [2][3][5] |

| Physical State | Liquid | [2][3] |

Safety Data Sheet (SDS) Summary

The following sections summarize the key safety information for this compound.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance or mixture.[5]

-

GHS Hazard Pictograms: None[6]

-

GHS Signal Word: Not applicable[5]

-

GHS Hazard Statements: None[6]

-

GHS Precautionary Statements: None[6]

The following diagram outlines the recommended first-aid procedures in case of exposure.

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. No limitations on extinguishing agents are given for this substance.

-

Hazardous Combustion Products: Burning may produce carbon monoxide (CO) and carbon dioxide (CO2).[5]

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus and full protective clothing.[5]

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

-

Handling: Observe the usual precautions for handling chemicals. Avoid spillage and contact with skin and eyes.[5]

-

Storage: Store in a freezer in a dry and cool area.[2][3][5] Keep containers well-closed and in a ventilated space.[5]

-

Acute Toxicity: The product is not classified as toxic.[5]

-

Carcinogenicity: No ingredient of this product at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

-

Ecological Information: No ecological damage is known or expected under normal use. The product is not soluble in water.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound would be specific to the research application and are not provided in the general safety data sheets. Researchers should develop their own protocols in accordance with laboratory safety guidelines and the information provided in this guide. This product is intended for research use only and not for human or veterinary use.[3]

References

An In-depth Technical Guide to the Physicochemical Characteristics of Lauryl Linoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl linoleate (dodecyl linoleate) is the ester of lauryl alcohol and linoleic acid. It belongs to the class of compounds known as fatty acid esters, which are widely utilized in the pharmaceutical and cosmetic industries for their properties as emollients, skin conditioning agents, and formulation excipients. A thorough understanding of its physicochemical characteristics is paramount for formulation development, stability testing, and ensuring the quality and efficacy of final products. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its characterization. While specific experimental data for this compound is limited in publicly available literature, this guide also presents data for structurally similar compounds to provide a comparative context.

Core Physicochemical Characteristics

The fundamental properties of this compound are summarized below. Due to a scarcity of published experimental values for this specific ester, data for the related compounds lauryl oleate and lauryl laurate are included for comparison.

| Property | This compound | Lauryl Oleate (for comparison) | Lauryl Laurate (for comparison) |

| IUPAC Name | Dodecyl (9Z,12Z)-octadeca-9,12-dienoate | Dodecyl (9Z)-octadec-9-enoate | Dodecyl dodecanoate |

| Synonyms | Dodecyl linoleate, Linoleic acid lauryl ester | Dodecyl oleate, Oleic acid lauryl ester | Dodecyl laurate, Lauric acid lauryl ester |

| CAS Number | 795300-43-5[1] | 36078-10-1[2] | 13945-76-1 |

| Molecular Formula | C₃₀H₅₆O₂[1] | C₃₀H₅₈O₂[2] | C₂₄H₄₈O₂ |

| Molecular Weight | 448.77 g/mol [1] | 450.78 g/mol [2] | 368.64 g/mol |

| Physical State | Liquid (at room temperature)[3] | Data not available | Solid (at room temperature) |

| Melting Point | Data not available | 14.5 °C (predicted) | 28-30 °C |

| Boiling Point | Data not available | 519.6 ± 29.0 °C (predicted) | 215-217 °C at 10 mmHg |

| Density | Data not available | 0.865 ± 0.06 g/cm³ (predicted) | 0.855 g/cm³ at 25 °C |

| Solubility | Insoluble in water; Soluble in many organic solvents[4] | Data not available | Insoluble in water; Soluble in alcohol, ether |

| Purity | >99%[1] | Data not available | >98% |

| Storage | Freezer[1] | Sealed in dry, Room Temperature | Data not available |

| Stability | Stable under normal storage conditions. Avoid contact with oxidizers.[5] | Data not available | Data not available |

Experimental Protocols

The following section details the methodologies for determining the key physicochemical characteristics of this compound.

Determination of Melting Point

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state. Given it is a liquid at room temperature, this would be a freezing point determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[6]

-

Capillary tubes[7]

-

Mortar and pestle (if starting from a solid)[8]

-

Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

-

Ensure the this compound sample is pure and dry.[8]

-

Place a small amount of the liquid sample into a capillary tube.

-

Cool the capillary tube in a cooling bath until the sample solidifies.

-

Place the capillary tube into the heating block of the melting point apparatus.[6]

-

Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.[7]

-

Perform the determination in triplicate to ensure accuracy.

Determination of Boiling Point under Reduced Pressure

Objective: To determine the boiling point of this compound at a reduced pressure to prevent thermal decomposition.

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum pump and pressure gauge

-

Heating mantle

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a boiling chip or magnetic stir bar.

-

Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer so that the top of the bulb is level with the side arm of the distillation head.

-

Connect the apparatus to the vacuum pump and reduce the pressure to the desired level (e.g., 1-10 mmHg).

-

Begin heating the sample gently with the heating mantle.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb.

-

Record the pressure at which the boiling point is measured.

-

The boiling point at atmospheric pressure can be estimated using a nomograph if required.

Determination of Density using a Pycnometer

Objective: To accurately determine the density of liquid this compound.

Apparatus:

-

Pycnometer (a specific volume glass flask)[9]

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and thoroughly dry the pycnometer.[10]

-

Accurately weigh the empty pycnometer on the analytical balance (m_empty).[11]

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.[12]

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the exterior and weigh the pycnometer filled with water (m_water).[10]

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and allow it to equilibrate in the constant temperature water bath.[12]

-

Dry the exterior and weigh the pycnometer filled with the sample (m_sample).[10]

-

Calculate the density of this compound using the following formula: Density_sample = [(m_sample - m_empty) / (m_water - m_empty)] * Density_water (where Density_water at the measurement temperature is known).

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis

Procedure (Qualitative):

-

Place a small amount (e.g., 0.1 mL) of this compound into separate test tubes.

-

Add 1 mL of various solvents (e.g., water, ethanol, methanol, chloroform, hexane) to each test tube.

-

Vortex each tube vigorously for 1-2 minutes.[13]

-

Observe for miscibility or the formation of separate layers. Record as soluble, partially soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method): [14]

-

Prepare saturated solutions of this compound in the desired solvents by adding an excess amount of the ester to a known volume of the solvent in a sealed flask.

-

Agitate the flasks in a constant temperature shaker bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

-

Allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as GC-MS or HPLC.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL).

Purity and Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any related impurities.

Apparatus:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., non-polar, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase)[15]

-

Autosampler

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to a known concentration (e.g., 1 mg/mL).[16]

-

GC-MS Conditions (Typical):

-

Injector Temperature: 280 °C[15]

-

Injection Mode: Splitless[15]

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 300 °C) and hold for several minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Ion Source Temperature: 230 °C[15]

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

-

Scan Range: m/z 50-600.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Interpretation:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

-

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the physicochemical characterization of this compound.

Caption: Experimental workflow for this compound characterization.

References

- 1. larodan.com [larodan.com]

- 2. Lauryl Oleate | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sapphire North America [sapphire-usa.com]

- 4. Linoleic acid - Wikipedia [en.wikipedia.org]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. ised-isde.canada.ca [ised-isde.canada.ca]

- 11. fpharm.uniba.sk [fpharm.uniba.sk]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. who.int [who.int]

- 15. arpi.unipi.it [arpi.unipi.it]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Lauryl Linoleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of lauryl linoleate, an ester of lauryl alcohol and linoleic acid. Given its chemical structure, comprised of a long alkyl chain and an unsaturated fatty acid, this compound is a predominantly nonpolar molecule. Its solubility is therefore governed by the principle of "like dissolves like," exhibiting high solubility in nonpolar organic solvents and limited to no solubility in polar solvents, particularly water. This document outlines the qualitative and estimated quantitative solubility of this compound in a range of common organic solvents. Furthermore, it details standardized experimental protocols for the precise determination of its solubility, providing researchers with the necessary methodology for their specific applications. Visual diagrams are included to illustrate both the theoretical principles of solubility and a practical experimental workflow.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Chemical Name | Dodecyl (9Z,12Z)-octadeca-9,12-dienoate | [1] |

| Synonyms | This compound, Dodecyl 9,11-octadecadienoate | [1] |

| CAS Number | 795300-43-5 | [1] |

| Molecular Formula | C₃₀H₅₆O₂ | [1] |

| Molecular Weight | 448.77 g/mol | [1] |

| Physical State | Liquid | [1] |

| Structure | An ester formed from lauryl alcohol (a 12-carbon saturated fatty alcohol) and linoleic acid (an 18-carbon polyunsaturated fatty acid). |

The long, nonpolar hydrocarbon chains of both the lauryl and linoleyl moieties are the dominant structural features, making the molecule lipophilic and hydrophobic.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in published literature. However, based on its chemical structure and the general solubility of similar long-chain fatty acid esters, a reliable qualitative and estimated quantitative profile can be established. Esters are generally soluble in organic solvents and insoluble in water.[2] The "like dissolves like" principle is the primary determinant of solubility, where nonpolar solutes dissolve best in nonpolar solvents, and polar solutes in polar solvents.[3]

Qualitative Solubility Summary

The following table summarizes the expected solubility of this compound in different classes of organic solvents.

| Solvent Class | Examples | Expected Solubility of this compound | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | Van der Waals forces between the long hydrocarbon chains of this compound and the aliphatic solvent molecules are strong. |

| Nonpolar Aromatic | Toluene, Benzene | High | Similar nonpolar characteristics and favorable interactions between the alkyl chains and the aromatic ring. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents can effectively solvate large, nonpolar molecules. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for many organic compounds, including lipids and esters. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | While possessing a polar carbonyl group, the overall character allows for the dissolution of large lipophilic molecules.[2] |

| Esters | Ethyl Acetate | Moderate to High | Similar functional groups can lead to good miscibility. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Sparingly Soluble | The high polarity of these solvents makes them poor solvents for nonpolar molecules like this compound. |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Low to Sparingly Soluble | The ability of alcohols to form hydrogen bonds makes them less compatible with the nonpolar nature of this compound. Solubility is expected to decrease as the alcohol's polarity increases (Methanol > Ethanol > Isopropanol).[4][5] |

| Polar Protic (Aqueous) | Water | Insoluble | The large, nonpolar structure of this compound prevents it from forming favorable interactions with the highly polar, hydrogen-bonded network of water. |

Estimated Quantitative Solubility Data

This table provides an estimation of this compound's solubility in various organic solvents at standard temperature (approx. 25°C). These values should be confirmed experimentally for precise applications.

| Solvent | CAS Number | Estimated Solubility |

| Hexane | 110-54-3 | > 100 mg/mL (Miscible) |

| Toluene | 108-88-3 | > 100 mg/mL (Miscible) |

| Dichloromethane | 75-09-2 | > 100 mg/mL (Miscible) |

| Chloroform | 67-66-3 | > 100 mg/mL (Miscible) |

| Diethyl Ether | 60-29-7 | > 100 mg/mL (Miscible) |

| Acetone | 67-64-1 | Soluble |

| Ethyl Acetate | 141-78-6 | Soluble |

| Isopropanol | 67-63-0 | Sparingly Soluble |

| Ethanol | 64-17-5 | Sparingly to Poorly Soluble |

| Methanol | 67-56-1 | Poorly Soluble / Insoluble |

| Water | 7732-18-5 | < 0.01 mg/mL (Insoluble) |

Experimental Protocols for Solubility Determination

For precise quantification, the equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted and reliable technique.[3]

Shake-Flask Method for Equilibrium Solubility

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (>99% purity)[1]

-

Selected organic solvent (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solute remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.[6]

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value for the solubility measurement.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. For more effective separation, centrifuge the vial at a moderate speed.[3]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved this compound at the bottom.

-

Filtration: Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is crucial to remove any microscopic, undissolved particles.[3]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.[3]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Visualizations

Logical Diagram: Predicting Solubility

The following diagram illustrates the "like dissolves like" principle for predicting the solubility of this compound.

Caption: Figure 1. Solubility Prediction Logic for this compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Figure 2. Shake-Flask Method for Solubility Determination.

Conclusion

This compound is a lipophilic ester with very low polarity. Consequently, it is highly soluble in nonpolar organic solvents such as alkanes, aromatic hydrocarbons, and ethers, while exhibiting poor solubility in polar solvents, especially protic solvents like water and methanol. For applications requiring precise solubility data, the shake-flask method followed by chromatographic quantification is the recommended experimental protocol. This guide provides the foundational knowledge and procedural framework for scientists and researchers working with this compound in various solvent systems.

References

Enzymatic Synthesis of Lauryl Linoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of lauryl linoleate, a wax ester with applications in cosmetics, pharmaceuticals, and as a food additive, offers a green and highly specific alternative to traditional chemical synthesis routes. This technical guide provides an in-depth overview of the core methodologies for its synthesis, focusing on the use of immobilized lipases. The information presented is a synthesis of findings from multiple research endeavors, aimed at providing a comprehensive protocol for laboratory and developmental applications.

Core Concepts and Reaction Principles

The synthesis of this compound is typically achieved through the esterification of lauric acid and linoleyl alcohol or the transesterification of a linoleic acid ester with lauryl alcohol. Lipases, particularly immobilized forms like Novozym 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are the catalysts of choice due to their high stability, reusability, and selectivity.[1][2][3] The reaction is governed by several key parameters, including temperature, substrate molar ratio, enzyme concentration, and the presence of a suitable solvent.

Experimental Protocols

The following protocols are synthesized from various studies on the enzymatic synthesis of fatty acid esters.

Protocol 1: Esterification of Lauric Acid with Lauryl Alcohol

This protocol focuses on the direct esterification of lauric acid and lauryl alcohol, a common and straightforward approach.

Materials:

-

Lauric Acid

-

Lauryl Alcohol

-

Immobilized Lipase (e.g., Novozym 435)

-

Organic Solvent (e.g., n-hexane, tert-butanol)

-

Molecular Sieves (optional, for water removal)

-

Round Bottom Flask

-

Magnetic Stirrer with Hotplate

-

Rotary Evaporator

-

Silica Gel for Chromatography

Procedure:

-

Substrate Preparation: Dissolve equimolar amounts of lauric acid and lauryl alcohol in a suitable organic solvent (e.g., n-hexane) in a round bottom flask. The substrate concentration can be varied, but a typical starting point is 200 mM of lauric acid and 350 mM of lauryl alcohol.[4]

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme concentration ranges from 5 to 10% (w/w) of the total substrate weight.[5]

-

Reaction Incubation: Place the flask on a magnetic stirrer with a hotplate and incubate at a controlled temperature, typically between 40°C and 60°C, with constant stirring.[4] The reaction time can vary from a few hours to over 24 hours, depending on the desired conversion.

-

Water Removal (Optional): To drive the equilibrium towards ester formation, molecular sieves can be added to the reaction mixture to remove the water produced during esterification.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be easily recovered by filtration for potential reuse.

-

Product Purification: The solvent is removed from the reaction mixture using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography to isolate the this compound.

Protocol 2: Transesterification of Methyl Linoleate with Lauryl Alcohol

Transesterification offers an alternative route that can sometimes lead to higher yields, especially at high substrate concentrations.[6]

Materials:

-

Methyl Linoleate (or other simple alkyl esters of linoleic acid)

-

Lauryl Alcohol

-

Immobilized Lipase (e.g., Novozym 435)

-

Organic Solvent (e.g., n-hexane)

-

Round Bottom Flask

-

Magnetic Stirrer with Hotplate

-

Rotary Evaporator

-

Silica Gel for Chromatography

Procedure:

-

Substrate Preparation: Combine methyl linoleate and lauryl alcohol in a suitable organic solvent in a round bottom flask. The molar ratio of the substrates can be optimized, with an excess of one substrate often used to drive the reaction.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Reaction Incubation: Incubate the reaction at a controlled temperature with constant stirring.

-

Reaction Monitoring: Monitor the formation of this compound and the disappearance of methyl linoleate using GC or HPLC.

-

Enzyme Recovery: Filter the reaction mixture to recover the immobilized enzyme.

-

Product Purification: Remove the solvent using a rotary evaporator and purify the product by column chromatography.

Data Presentation: Summary of Key Reaction Parameters and Outcomes

The following tables summarize quantitative data gathered from various studies on the enzymatic synthesis of related fatty acid esters, providing a reference for optimizing the synthesis of this compound.

| Parameter | Value/Range | Source |

| Enzyme | Novozym 435 (Candida antarctica lipase B) | [1][2][3][5][7][8] |

| Lipozyme IM 20 | [9] | |

| Candida rugosa lipase | [10] | |

| Reaction Type | Esterification | [4][5] |

| Transesterification | [11][12] | |

| Substrates | Lauric Acid & Lauryl Alcohol | [4] |

| Dihydrocaffeic acid & Linoleyl alcohol | [9] | |

| Solvent | n-Hexane | [4] |

| tert-Butanol | [5] | |

| Solvent-free | [13] | |

| Temperature | 40 - 65°C | [4][5][13] |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:8 | [9][13] |

| Enzyme Concentration | 3 - 10% (w/w of substrates) | [5] |

| Reaction Time | 1.5 - 24 hours | [13] |

| Conversion/Yield | >70% | [5][9] |

Mandatory Visualizations

Experimental Workflow for Enzymatic Synthesis of this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Logical Relationship of Key Reaction Parameters

Caption: Key parameters influencing the enzymatic synthesis of this compound.

References

- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic synthesis of L-ascorbyl linoleate in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Lauryl Linoleate: A Technical Guide to a Bioactive Lipid Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl linoleate (dodecyl linoleate) is a lipid ester formed from the condensation of lauryl alcohol and linoleic acid. While direct comprehensive studies on the bioactivity of this compound are limited in publicly available scientific literature, its constituent molecules, lauric acid and linoleic acid, are well-documented for their significant biological activities. This technical guide consolidates the known properties of its precursors and related lipid esters to provide a foundational understanding of this compound's potential as a bioactive agent. This document outlines its synthesis, physicochemical properties, and putative anti-inflammatory and antimicrobial activities, supported by generalized experimental protocols and proposed mechanisms of action.

Introduction

Lipid esters are a diverse class of molecules with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. Their biological activities are determined by the nature of their constituent fatty acids and alcohol moieties. This compound, as an ester of a saturated medium-chain fatty alcohol (lauryl alcohol) and a polyunsaturated fatty acid (linoleic acid), presents an interesting candidate for investigation as a bioactive compound. The known antimicrobial properties of lauric acid and the anti-inflammatory effects of linoleic acid suggest that this compound may possess a unique combination of these activities.

Physicochemical Properties

Based on its structure and data for similar compounds, the physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C30H56O2 | Inferred |

| Molecular Weight | 448.77 g/mol | Inferred |

| Appearance | Likely a clear to yellowish liquid | Inferred |

| Solubility | Insoluble in water; Soluble in organic solvents | Inferred |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of linoleic acid with lauryl alcohol. This can be achieved via chemical or enzymatic catalysis.

Chemical Synthesis: Fischer-Speier Esterification

This classic method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of linoleic acid and lauryl alcohol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol% relative to the limiting reagent).

-

Reaction: Heat the mixture to reflux in a suitable solvent (e.g., toluene) to facilitate the removal of water via azeotropic distillation. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Purification: Wash the organic layer with water and brine. Dry the organic phase over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical synthesis, often requiring less downstream processing. Lipases are commonly employed for this purpose.

Experimental Protocol:

-

Reactant and Enzyme Preparation: In a temperature-controlled vessel, combine linoleic acid and lauryl alcohol, either in a solvent-free system or in a non-polar organic solvent. Add a suitable lipase, such as Candida antarctica lipase B (CALB), typically at a concentration of 1-10% by weight of the substrates.

-

Reaction: Maintain the reaction at a moderate temperature (e.g., 40-60°C) with constant agitation. The removal of water by-product, for instance by applying a vacuum or using molecular sieves, will drive the reaction towards completion.

-

Enzyme Removal: After the reaction, the immobilized enzyme can be removed by simple filtration and potentially reused.

-

Purification: The product can be purified from any unreacted starting materials by vacuum distillation or column chromatography.

Potential Bioactive Properties

The bioactivity of this compound is inferred from the known properties of lauric acid and linoleic acid.

Potential Anti-inflammatory Activity

Linoleic acid is known to possess anti-inflammatory properties. It can be metabolized to various bioactive lipids that modulate inflammatory pathways.[1][2] It is plausible that this compound could either exert its own anti-inflammatory effects or act as a pro-drug, releasing linoleic acid upon hydrolysis by cellular lipases.

Proposed Mechanism of Anti-inflammatory Action:

Free fatty acids can modulate inflammation through various signaling pathways.[3][4] Polyunsaturated fatty acids, like linoleic acid, are known to have anti-inflammatory effects by downregulating pro-inflammatory cytokines such as NF-κB, IL-1β, TNF-α, and IL-6.[3] They can also exert their effects through G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).[3]

Potential Antimicrobial Activity

Lauric acid is the most potent antimicrobial saturated fatty acid, particularly against Gram-positive bacteria.[5][6] Fatty acid esters have also been shown to possess antimicrobial properties, with their activity being dependent on the fatty acid chain length.[5][7]

Proposed Mechanism of Antimicrobial Action:

The primary mechanism of antimicrobial action for fatty acids and their esters is believed to be the disruption of the bacterial cell membrane.[8] Their amphiphilic nature allows them to insert into the phospholipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[8][9]

Experimental Protocols for Bioactivity Assessment

The following are generalized protocols that can be adapted to evaluate the potential bioactivity of this compound.

Anti-inflammatory Activity Assay

Cell Culture and Treatment:

-

Culture a suitable cell line, such as RAW 264.7 macrophages, in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

-

Incubate for a specified period (e.g., 24 hours).

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.

-

Gene Expression: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).

References

- 1. Anti-inflammatory effects of conjugated linoleic acid isomers and essential fatty acids in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The composition of linoleic acid and conjugated linoleic acid has potent synergistic effects on the growth and death of RAW264.7 macrophages: The role in anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dual role of free fatty acid signaling in inflammation and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. INFLAMMATION AND LIPID SIGNALING IN THE ETIOLOGY OF INSULIN RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Fatty acids, esters, and biogenic oil disinfectants: novel agents against bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Thermal Stability and Degradation of Lauryl Linoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation of lauryl linoleate, a long-chain fatty acid ester. Given the limited direct research on this compound, this document synthesizes data from closely related analogues, primarily ethyl linoleate and methyl linoleate, to provide a robust understanding of its expected thermal behavior. This information is critical for applications in drug formulation, materials science, and other areas where thermal processing is involved.

Introduction to this compound and its Thermal Properties

This compound is an ester formed from lauryl alcohol and linoleic acid, an unsaturated omega-6 fatty acid. Its chemical structure, featuring a long alkyl chain and two double bonds in the fatty acid moiety, dictates its physical properties and susceptibility to thermal degradation. Understanding the thermal stability of this compound is crucial for predicting its shelf-life, processing parameters, and degradation pathways, which can impact its efficacy and safety in various applications.

The thermal degradation of fatty acid esters is a complex process involving multiple reaction pathways, including oxidation, hydrolysis, and pyrolysis. The presence of double bonds in the linoleate portion of the molecule makes it particularly susceptible to oxidation, which can be initiated by heat, light, and the presence of metal ions.

Quantitative Thermal Analysis Data

The following tables summarize key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of analogues to this compound. These values provide an estimate of the temperatures at which thermal events, such as melting and decomposition, are expected to occur for this compound.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data for this compound Analogues

| Analyte | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Experimental Conditions |

| Ethyl Linoleate (in mixture) | ~187 | ~239 | Heating rate: Not specified, Inert atmosphere |

| Methyl Linoleate | >180 (significant degradation observed) | Not specified | Isothermal at 180°C in the presence of oxygen |

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data for this compound Analogues

| Analyte | Melting Onset (°C) | Peak Melting Temperature (°C) | Enthalpy of Fusion (J/g) | Experimental Conditions |

| Ethyl Linoleate | Not available | Not available | Not available | Data not found in the reviewed literature. |

| Methyl Linoleate | Not available | Not available | Not available | Data not found in the reviewed literature. |

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable results in thermal analysis. The following sections outline standardized procedures for TGA and DSC analysis of long-chain fatty acid esters like this compound.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset and peak decomposition temperatures of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset of decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the steepest mass loss.

-

Determine the peak decomposition temperature (Tpeak) from the peak of the first derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is used to determine thermal transitions such as melting and crystallization.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., -20°C).

-

Heat the sample at a constant rate of 5-10°C/min to a temperature sufficiently above its melting point (e.g., 50°C).

-

Hold the sample at this temperature for 2-5 minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the onset of melting and the peak melting temperature from the endothermic peak in the heating curve.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and the proposed degradation pathways for this compound.

A Technical Guide to Research-Grade Lauryl Linoleate: Sourcing, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of research-grade lauryl linoleate, a fatty acid ester of significant interest in various scientific disciplines, particularly in drug delivery and formulation science. This document outlines key technical specifications from prominent suppliers, detailed experimental protocols for its application, and insights into its relevant biological signaling pathways.

Sourcing and Specifications of Research-Grade this compound

For research and development purposes, sourcing high-purity this compound is critical to ensure experimental reproducibility and accuracy. Several reputable suppliers offer this compound for research use only. The primary specifications for research-grade this compound are summarized in the table below. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise data for their records.

| Specification | Typical Value | Supplier Example(s) |

| Purity | >99% | Larodan, Sapphire North America, Labmix24[1][2][3] |

| CAS Number | 795300-43-5 | Larodan, Sapphire North America[1][2] |

| Molecular Formula | C30H56O2 | Larodan, Sapphire North America[1][2] |

| Molecular Weight | 448.77 g/mol | Larodan[1] |

| Form | Liquid | Sapphire North America[2] |

| Storage | Freezer (-20°C) | Larodan, Sapphire North America[1][2] |

| Analytical Method | Gas Chromatography (GC) is a common method for purity assessment of fatty acids.[4] | General Reference |

Experimental Protocols for this compound in Research

This compound's utility in research spans various applications, primarily leveraging its properties as a lipid. Below are detailed methodologies for common experimental procedures involving this fatty acid ester.

Preparation of this compound for Cell Culture Experiments

The introduction of lipids to cell culture media requires careful preparation to ensure bioavailability and minimize cytotoxicity from solvents.

Objective: To prepare a stock solution of this compound for administration to cultured cells.

Materials:

-

This compound (research grade)

-

Ethanol, sterile, cell culture grade

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium, serum-free

-

Sterile microcentrifuge tubes and serological pipettes

-

Water bath or incubator at 37°C

Protocol:

-

Stock Solution Preparation:

-

In a sterile microcentrifuge tube, dissolve this compound in ethanol to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution.

-

-

Complexation with BSA:

-

In a separate sterile tube, prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).

-

Warm the BSA solution to 37°C.

-

While vortexing the BSA solution gently, add the this compound stock solution dropwise to achieve the desired final molar ratio (e.g., 2:1 this compound to BSA).

-

Incubate the mixture at 37°C for 30-60 minutes to allow for complexation.

-

-

Preparation of Working Solution:

-

Sterile-filter the this compound-BSA complex solution through a 0.22 µm syringe filter.

-

Dilute the filtered stock solution in the appropriate cell culture medium to achieve the final desired working concentration for your experiment.

-

-

Control Preparation:

-

Prepare a vehicle control solution containing the same final concentration of ethanol and BSA as the highest concentration of this compound used in the experiment.

-

Formulation of this compound-Based Solid Lipid Nanoparticles (SLNs)

SLNs are effective vehicles for the delivery of hydrophobic drugs. This compound can serve as a liquid lipid component in the formulation of nanostructured lipid carriers (NLCs), a modified version of SLNs. This protocol details the preparation of NLCs using a hot homogenization and ultrasonication method.

Objective: To formulate this compound-containing NLCs for drug delivery applications.

Materials:

-

This compound (liquid lipid)

-

A solid lipid (e.g., glyceryl monostearate, stearic acid)

-

A surfactant (e.g., Polysorbate 80 (Tween 80), lecithin)

-

Hydrophobic drug of interest

-

Deionized water

-

High-shear homogenizer

-

Probe sonicator

-

Magnetic stirrer with heating plate

-

Beakers and graduated cylinders

Protocol:

-

Preparation of the Lipid Phase:

-

Weigh the solid lipid, this compound, and the hydrophobic drug. The ratio of solid lipid to liquid lipid can be optimized (e.g., 70:30).

-

Melt the solid lipid by heating it to 5-10°C above its melting point.

-

Add the this compound and the hydrophobic drug to the molten solid lipid and stir until a clear, uniform lipid phase is obtained.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., 8000 rpm) with a high-shear homogenizer for 5-10 minutes. This will form a coarse oil-in-water emulsion.

-

-

Nanoparticle Formation:

-

Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator. Sonicate for a predetermined time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range. The sonication parameters (power and time) should be optimized for the specific formulation.

-

-

Cooling and NLC Solidification:

-

Cool the resulting nanoemulsion in an ice bath while stirring gently. The lipid will recrystallize, forming the solid matrix of the NLCs.

-

-

Characterization:

-

Characterize the NLC dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Determine the encapsulation efficiency and drug loading capacity using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy) after separating the free drug from the NLCs.

-

In Vitro Skin Permeation Study of this compound as a Penetration Enhancer

Fatty acid esters like this compound can enhance the permeation of drugs through the skin. This protocol outlines a method to evaluate this effect using Franz diffusion cells.

Objective: To assess the ability of this compound to enhance the transdermal permeation of a model drug.

Materials:

-

Franz diffusion cells

-

A suitable membrane (e.g., excised human or animal skin, synthetic membrane like Strat-M®)[5]

-

This compound

-

A model drug (e.g., diclofenac, ibuprofen)

-

A suitable solvent/vehicle (e.g., propylene glycol, ethanol)

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like Tween 20 to maintain sink conditions)

-

Magnetic stirrers

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for drug quantification

Protocol:

-

Membrane Preparation:

-

If using biological skin, carefully excise the skin, remove subcutaneous fat and hair, and cut it into appropriate sizes to fit the Franz diffusion cells.

-

Equilibrate the membrane in the receptor solution for a defined period before mounting.

-

-

Franz Cell Assembly:

-

Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.

-

Fill the receptor compartment with pre-warmed (32°C or 37°C) receptor solution and ensure constant stirring.

-

-

Preparation of Donor Formulation:

-

Prepare the donor formulation by dissolving the model drug in the vehicle with and without the addition of this compound at a specific concentration (e.g., 1-5% w/v).

-

-

Permeation Study:

-

Apply a precise amount of the donor formulation to the surface of the membrane in the donor compartment.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.

-

-

Sample Analysis:

-

Analyze the collected samples to determine the concentration of the model drug that has permeated through the membrane using a validated analytical method like HPLC.

-

-

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.

-

Determine the steady-state flux (Jss) from the linear portion of the curve.

-

Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing the flux with and without this compound.

-

Biological Signaling Pathways

This compound, upon enzymatic hydrolysis by esterases, releases lauryl alcohol and linoleic acid. Linoleic acid is a well-known precursor for a variety of signaling molecules and can directly influence cellular signaling pathways.

Linoleic Acid Metabolism and Eicosanoid Synthesis

Linoleic acid is an essential omega-6 fatty acid that serves as a substrate for the synthesis of arachidonic acid (AA). AA is then metabolized into a diverse range of bioactive lipids known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These molecules are potent mediators of inflammation, immune responses, and other physiological processes.[6]

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Linoleic acid and its metabolites are known endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Activation of PPARs can lead to various cellular responses, including differentiation, apoptosis, and modulation of inflammatory pathways.

Conclusion

This compound is a versatile fatty acid ester with significant potential in research, particularly in the fields of drug delivery and dermatology. Access to high-purity material is essential, and researchers should carefully consider the technical specifications provided by suppliers. The experimental protocols outlined in this guide provide a foundation for utilizing this compound in cell culture, nanoparticle formulation, and skin permeation studies. Furthermore, understanding its metabolic fate and impact on signaling pathways, such as the eicosanoid and PPAR pathways, is crucial for interpreting experimental outcomes and elucidating its mechanism of action. This technical guide serves as a valuable resource for scientists and professionals working with or considering the use of this compound in their research endeavors.

References

- 1. larodan.com [larodan.com]

- 2. Sapphire North America [sapphire-usa.com]

- 3. labmix24.com [labmix24.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro assessment of skin permeation properties of enzymatically derived oil-based fatty acid esters of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

In Vitro Biological Activity of Lauryl Linoleate: A Technical Guide and Research Framework

Disclaimer: Scientific literature explicitly detailing the in vitro biological activities of lauryl linoleate is exceptionally scarce. This document summarizes the limited available information and presents a comprehensive, hypothetical framework for its systematic investigation, designed for researchers, scientists, and drug development professionals. The experimental protocols and pathway diagrams provided are based on standard methodologies for analogous compounds and should be adapted and validated for specific experimental contexts.

Introduction

This compound (dodecyl linoleate) is an ester formed from lauryl alcohol (1-dodecanol) and linoleic acid, an omega-6 polyunsaturated fatty acid. As a fatty acid ester, it possesses amphiphilic properties that could facilitate interaction with cellular membranes and influence various biological pathways. While its constituent parts, particularly linoleic acid, have been extensively studied, this compound itself remains largely uncharacterized in the scientific literature. This guide consolidates the sparse existing data and proposes a structured approach to elucidate its in vitro biological profile.

Reported Biological Activities

Direct studies on the isolated effects of this compound are limited. The available information suggests potential anti-inflammatory and antifungal properties.

Anti-inflammatory Activity (ex vivo)

Jojoba wax, of which this compound is a constituent, has been shown to possess anti-inflammatory properties in an ex vivo skin model. Topical application of jojoba wax reduced the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines IL-6, IL-8, and TNF-α by approximately 30% compared to untreated skin[1]. It is important to note that this activity is attributed to the entire wax mixture, and the specific contribution of this compound has not been determined.

Antifungal Activity

An abstract from a research symposium indicates that this compound exhibits inhibitory effects against the fungus Pseudogymnoascus destructans, the causative agent of White-Nose Syndrome in bats[2]. The growth of the fungus was reportedly "greatly inhibited" by this compound in culture at temperatures between 10-12°C[2]. Quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values are not provided in the abstract.

Summary of Reported Activities

| Biological Activity | System/Model | Observation | Source |

| Anti-inflammatory | Ex vivo human skin model (as part of Jojoba wax) | Reduction of LPS-induced IL-6, IL-8, and TNF-α secretion. | [1] |

| Antifungal | In vitro culture of Pseudogymnoascus destructans | "Greatly inhibited" fungal growth. | [2] |

A Proposed Framework for In Vitro Evaluation of this compound

Given the lack of comprehensive data, a systematic in vitro evaluation is warranted. The following sections outline a proposed research plan to characterize the biological activities of this compound.

Cytotoxicity Assessment

A crucial first step is to determine the concentration range over which this compound is non-toxic to cells, which is essential for interpreting results from other bioassays.

Objective: To assess the effect of this compound on the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages, HaCaT human keratinocytes)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (solubilized in a suitable vehicle, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well microplates

-

Plate reader (570 nm)

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions (including a vehicle control) to the respective wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-